molecular formula C17H23N5 B6982684 4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine

4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine

Cat. No.: B6982684
M. Wt: 297.4 g/mol
InChI Key: QIRHAVQRUBUKRZ-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a piperazine moiety

Properties

IUPAC Name

4-methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-3-6-14-12-22(10-9-18-14)16-11-13(2)20-17(21-16)15-7-4-5-8-19-15/h4-5,7-8,11,14,18H,3,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRHAVQRUBUKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)C2=NC(=NC(=C2)C)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a suitable pyrimidine derivative can be reacted with a pyridine derivative in the presence of a base to form the desired compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with catalysts like glacial acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a pyridine ring and a piperazine moiety makes it a versatile scaffold for drug development and other applications.

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